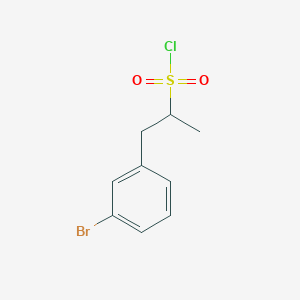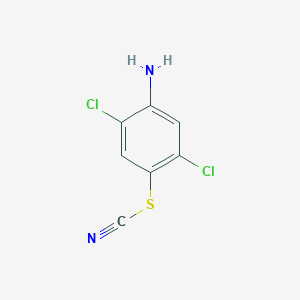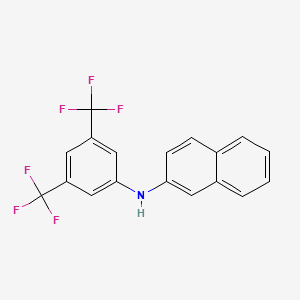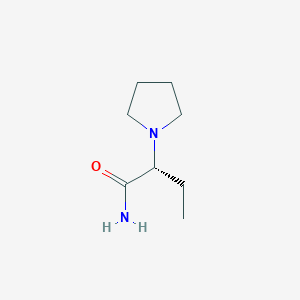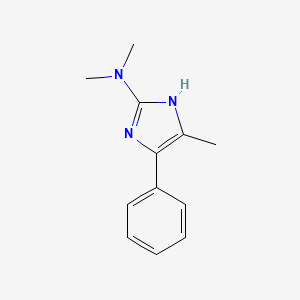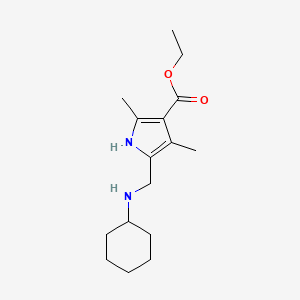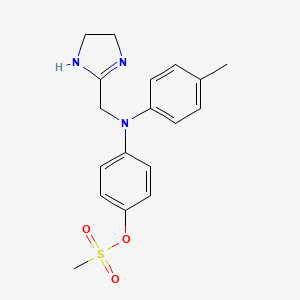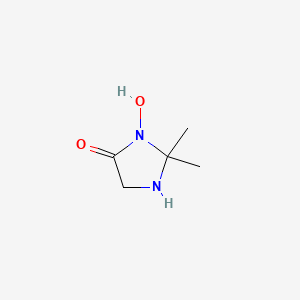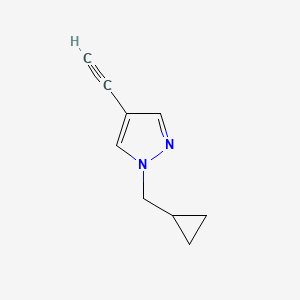
1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and an ethynyl group. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropylmethyl-substituted hydrazine, followed by its reaction with an ethynyl-substituted carbonyl compound to form the pyrazole ring. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-3-ethynyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole: The ethynyl group is replaced by a methyl group, affecting its reactivity and applications.
1-(Cyclopropylmethyl)-4-phenyl-1H-pyrazole: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-5-10-11(6-8)7-9-3-4-9/h1,5-6,9H,3-4,7H2 |
Clé InChI |
QCOXMNIINWFTSG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN(N=C1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



